Aesculuside B

Descripción general

Descripción

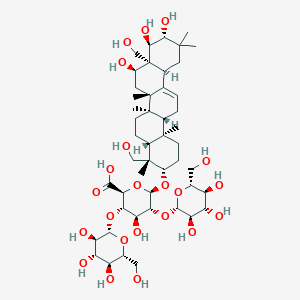

Aesculuside B is a natural product found in Aesculus chinensis and Aesculus indica . It belongs to the category of small molecules . The CAS Number of Aesculuside B is 26339-92-4 .

Molecular Structure Analysis

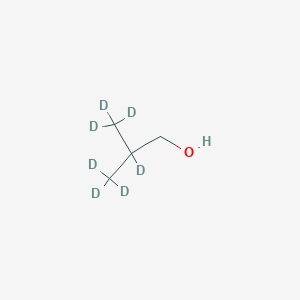

The molecular formula of Aesculuside B is C48H78O22 . The molecular weight is 1007.12 . The structure of Aesculuside B is complex, with multiple hydroxyl groups and ether linkages .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Phytochemical Applications

Aesculus hippocastanum is rich in various phytochemicals, including flavonoids, polyphenols, triterpenoid saponin glycosides (escin), epicatechin, tannins, kaempferol, esculin, fraxin, carbohydrates, essential fatty acids (linoleic acid), oleic acid, and purine bases (adenine and guanine) . These compounds have various applications in medicine and pharmacology.

Pharmacological Applications

The extracts of Aesculus hippocastanum and its bioactive compounds, including Aesculuside B, have been used traditionally and clinically for the management of various disorders . This includes the treatment of venous congestion in leg ulcers, bruises, arthritis, rheumatism, diarrhea, phlebitis, and more .

Anti-Inflammatory Applications

Research has shown that triterpene saponins from Aesculus hippocastanum, which includes Aesculuside B, have anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Hypoglycemic Applications

Triterpene saponins from Aesculus hippocastanum, including Aesculuside B, have been found to have hypoglycemic effects . This suggests potential applications in the treatment of diabetes.

Antivirulence Applications

Research has suggested that Aesculus hippocastanum extracts may have inhibitory effects on Staphylococcus aureus Sortase A , a protein involved in adhesion, colonization, and immune evasion. This suggests potential applications in the development of antivirulence agents .

Environmental Applications

Aesculus hippocastanum is a rapidly growing ornamental tree that is highly adapted to polluted environments . This suggests potential applications in urban and rural green spaces for positive economic, social, and climatic effects .

Mecanismo De Acción

Target of Action

Aesculuside B, a triterpene saponin derived from the horse chestnut (Aesculus hippocastanum), primarily targets endothelial cells and inflammatory pathways. Its main role is to modulate inflammation and vascular function .

Mode of Action

Aesculuside B interacts with cell membranes, leading to changes in membrane permeability. This interaction results in the modulation of eicosanoids and inhibition of the nuclear factor-kappa B (NF-κB) pathway . By inhibiting NF-κB, Aesculuside B reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby diminishing the inflammatory response .

Biochemical Pathways

The primary biochemical pathways affected by Aesculuside B include the NF-κB signaling pathway and the eicosanoid synthesis pathway. Inhibition of NF-κB leads to reduced transcription of genes involved in inflammation, while modulation of eicosanoids affects the production of prostaglandins and leukotrienes, which are key mediators of inflammation .

Pharmacokinetics

Aesculuside B exhibits specific absorption, distribution, metabolism, and excretion (ADME) properties. It is absorbed in the gastrointestinal tract, distributed primarily to vascular tissues, metabolized in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, Aesculuside B’s action results in decreased endothelial permeability, reduced leukocyte adhesion, and lower levels of pro-inflammatory cytokines. Cellular effects include stabilization of the endothelial barrier and prevention of edema .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Aesculuside B. For instance, acidic environments may enhance its stability, while high temperatures could degrade the compound. Additionally, interactions with other medications or dietary components may alter its pharmacokinetics and overall effectiveness .

Aesculuside B’s multifaceted mechanism of action highlights its potential as a therapeutic agent for inflammatory and vascular conditions

: Anti-inflammatory and Anti-cancer Properties of β-Escin : Molecular Mechanism for Cellular Response to β-Escin

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O22/c1-43(2)13-20-19-7-8-24-44(3)11-10-26(45(4,17-51)23(44)9-12-46(24,5)47(19,6)14-25(53)48(20,18-52)38(62)37(43)61)67-42-35(69-41-32(59)30(57)28(55)22(16-50)66-41)33(60)34(36(70-42)39(63)64)68-40-31(58)29(56)27(54)21(15-49)65-40/h7,20-38,40-42,49-62H,8-18H2,1-6H3,(H,63,64)/t20-,21+,22+,23+,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37-,38-,40-,41-,42+,44-,45+,46+,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYGNCHWUKMUKE-YYXJHCSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317214 | |

| Record name | Desacylescin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1007.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10724706 | |

CAS RN |

26339-92-4 | |

| Record name | Desacylescin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26339-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacylescin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)